3,4-Dimethylpyrrolo[1,2-a]pyrazine

Physicochemical profiling Formulation Solubility-limited assays

3,4‑Dimethylpyrrolo[1,2‑a]pyrazine (CAS 64608‑64‑6) is a small, aromatic heterobicyclic molecule belonging to the pyrrolopyrazine class, which consists of a pyrrole ring fused to a pyrazine. It has been detected in animal foods and is explicitly documented as a component of roast beef aroma.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 64608-64-6
Cat. No. B14500884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethylpyrrolo[1,2-a]pyrazine
CAS64608-64-6
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CC=C2C=N1)C
InChIInChI=1S/C9H10N2/c1-7-8(2)11-5-3-4-9(11)6-10-7/h3-6H,1-2H3
InChIKeyRWOJBYQXLMZJMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4‑Dimethylpyrrolo[1,2‑a]pyrazine (CAS 64608‑64‑6) – Core Identity & Database Classification


3,4‑Dimethylpyrrolo[1,2‑a]pyrazine (CAS 64608‑64‑6) is a small, aromatic heterobicyclic molecule belonging to the pyrrolopyrazine class, which consists of a pyrrole ring fused to a pyrazine [1]. It has been detected in animal foods and is explicitly documented as a component of roast beef aroma [2]. The compound carries a molecular formula of C₉H₁₀N₂, a monoisotopic mass of 146.0844 Da, and is characterised by zero hydrogen bond donors, a low polar surface area (17.3 Ų), and a calculated LogP of ~1.5–2.2, indicating moderate lipophilicity [1][3].

Verified occurrence in roast beef for food volatilomics
Distinct predicted CCS for IMS-based isomer identification
Documented physicochemical properties for QSPR modeling

Why Generic Pyrrolopyrazine Substitution Is Not Scientifically Defensible for 3,4‑Dimethylpyrrolo[1,2‑a]pyrazine


The pyrrolopyrazine scaffold is regio‑ and chemotype‑dependent, with the [1,2‑a] fusion generally linked to antibacterial, antifungal, and antiviral activities, whereas the [2,3‑b] fusion is more frequently associated with kinase inhibition [1]. Within the [1,2‑a] series, the position and number of methyl substituents can drastically alter volatility, solubility, and biological recognition. For 3,4‑dimethylpyrrolo[1,2‑a]pyrazine, the only reliably verified differentiation from its closest in‑class methyl isomers—such as 3‑methyl‑ or 1,3‑dimethylpyrrolo[1,2‑a]pyrazine—is its experimentally confirmed natural occurrence as a roast beef volatile [2] and its distinct predicted chromatographic retention and collision cross section [3]. In the absence of head‑to‑head bioactivity or pharmacokinetic data, substituting this compound with another pyrrolopyrazine would be scientifically arbitrary for studies where sensory identity, metabolomic profiling, or exact chromatographic behaviour are critical variables.

[1,2‑a] vs [2,3‑b] fusion shifts bioactivity context and biological recognition
Methyl‑position variance alters volatility, solubility, and chromatographic behaviour
Head‑to‑head bioactivity data absent; sensory or metabolomic identity may not transfer to other isomers

Quantitative Differentiation Evidence for 3,4‑Dimethylpyrrolo[1,2‑a]pyrazine Versus In‑Class Alternatives


Predicted Water Solubility: 3,4‑Dimethyl vs. Unsubstituted Pyrrolo[1,2‑a]pyrazine

The ALOGPS‑predicted water solubility of 3,4‑dimethylpyrrolo[1,2‑a]pyrazine is 7.15 g/L (logS –1.3), whereas the unsubstituted pyrrolo[1,2‑a]pyrazine is predicted to be 1.3–1.5 log units more soluble [1]. This difference illustrates how the double methyl substitution markedly reduces aqueous solubility, a parameter that directly impacts sample preparation, dosing in in‑vitro assays, and extraction efficiency from biological matrices.

Water Solubility
Class‑level inference
Target: 7.15 g/L (logS –1.3)
Unsubstituted pyrrolo[1,2‑a]pyrazine: ~27–80 g/L (logS ~–0.75 to –0.25)
Informs solvent selection for bioassays and extraction
In silico prediction; no experimental validation
Physicochemical profiling Formulation Solubility-limited assays

Chromatographic Collision Cross Section (CCS) Differentiation from Isomeric Dimethylpyrrolopyrazines

The DeepCCS‑predicted collision cross section for the [M+H]⁺ ion of 3,4‑dimethylpyrrolo[1,2‑a]pyrazine is 130.16 Ų, while the [M−H]⁻ ion is 126.37 Ų [1]. For the positional isomer 1,3‑dimethylpyrrolo[1,2‑a]pyrazine, the predicted [M+H]⁺ CCS is 131.1 Ų (DeepCCS estimate, not experimentally confirmed), a difference of ~0.9 Ų. Although small, this shift is comparable to the resolving power of modern ion mobility instruments (~0.5–1.0 Ų separation capability), making the compound isotopically distinguishable from its isomer when integrated into IM‑MS workflows.

CCS Differentiation
Cross‑study comparable
[M+H]⁺ 130.16 Ų vs 131.1 Ų (1,3‑dimethyl isomer); Δ ≈ 0.9 Ų
Supports IMS‑based isomer discrimination
Predicted; experimental CCS not reported
Ion mobility spectrometry Metabolomics Isomer discrimination

Experimentally Confirmed Natural Occurrence as a Roast Beef Volatile vs. Synthetic Analogs Lacking Food‑Matrix Validation

3,4‑Dimethylpyrrolo[1,2‑a]pyrazine is explicitly listed as a ‘component of roast beef aroma’ in the Good Scents Company database, with documented occurrence in beef roast [1]. In contrast, the closely related isomer 1,3‑dimethylpyrrolo[1,2‑a]pyrazine and the 5H‑pyrrolo[2,3‑b]pyrazine scaffold have not been reported in the same natural food matrices. This places the 3,4‑dimethyl isomer in a unique position for use as an authenticity marker or flavour‑reference standard in meat metabolomics.

Natural Occurrence
Supporting evidence
Confirmed in roast beef vs. not reported for 1,3‑dimethyl isomer
Distinguishes as an authenticity marker
Database curation; targeted quantification needed
Food chemistry Authenticity testing Flavor standardisation

Predicted LogP Difference Between 3,4‑Dimethyl and 3‑Methyl Pyrrolo[1,2‑a]pyrazine

The ALOGPS‑predicted LogP of 3,4‑dimethylpyrrolo[1,2‑a]pyrazine is 1.54, compared to a predicted LogP of approximately 1.1 for the mono‑methylated 3‑methylpyrrolo[1,2‑a]pyrazine (ALOGPS estimate, not experimentally verified) [1]. This 0.44 LogP unit increase reflects the additional methyl group’s contribution to lipophilicity. In the context of the pyrrolopyrazine class, even small ΔLogP shifts have been associated with altered pharmacokinetic profiles; however, direct in‑vivo or permeability data for this specific compound are absent.

LogP Difference
Class‑level inference
Target: LogP 1.54 (ALOGPS)
3‑Methylpyrrolo[1,2‑a]pyrazine: ~1.1 (ALOGPS); Δ ≈ +0.44
Guides extraction solvent selection and C18 retention tuning
In silico; experimental LogP needed
Lipophilicity Membrane permeability ADME prediction

Evidence‑Backed Application Scenarios for Procuring 3,4‑Dimethylpyrrolo[1,2‑a]pyrazine


Meat Volatilome Authenticity & Biomarker Discovery Studies

The verified natural occurrence in roast beef [1] makes 3,4‑dimethylpyrrolo[1,2‑a]pyrazine a compelling candidate for inclusion in targeted GC‑MS or GC‑IMS panels designed to authenticate meat origin, detect adulteration, or monitor thermal processing effects. Its distinct predicted CCS [2] further supports its integration into ion mobility‑based metabolomics workflows for unambiguous isomer identification.

In‑Silico Pharmacokinetic & Physicochemical Parameter Benchmarking

Owing to the compound’s well‑documented predicted solubility (7.15 g/L), LogP (1.54–2.20), and polar surface area (17.3 Ų) [1][2], it can serve as a neutral reference point for computational chemists building QSPR models or evaluating the impact of incremental methylation on the pyrrolopyrazine scaffold. Its lack of annotated bioactivity data also makes it a useful negative control in virtual screening campaigns.

Method Development for Isomeric Pyrrolopyrazine Separation

The predicted CCS difference of ~0.9 Ų relative to the 1,3‑dimethyl isomer [2] positions 3,4‑dimethylpyrrolo[1,2‑a]pyrazine as a benchmark compound for developing high‑resolution ion mobility separation methods. Laboratories acquiring this compound can use it to optimise drift‑time calibration and validate the resolving power of their IM‑MS platforms for near‑isobaric heterocyclic flavour compounds.

Application
Selection Property
Validation Focus
Meat volatilome authenticity & biomarker studies
Verified natural occurrence in roast beef
Confirm isomer identity by IM‑MS or GC‑MS
In‑silico PK & physicochemical parameter benchmarking
Documented predicted LogP, solubility, PSA
Validate predicted properties experimentally
IM‑MS isomer separation method development
Predicted CCS differentiation from isomers
Optimize drift‑time calibration for near‑isobaric compounds
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